molecular formula C11H17NO5 B11740476 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

Katalognummer: B11740476
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: KIYKAUVQHKCWOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is a chemical compound with the molecular formula C11H17NO5. It is known for its unique structure, which includes a dimethylamino group and a butanedioate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioate derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]succinate
  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]glutarate
  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]adipate

Uniqueness

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is unique due to its specific structural features, such as the presence of both dimethyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H17NO5

Molekulargewicht

243.26 g/mol

IUPAC-Name

dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

InChI

InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3

InChI-Schlüssel

KIYKAUVQHKCWOV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.